molecular formula C10H9NO2 B1665332 Indole-3-acetic acid CAS No. 87-51-4

Indole-3-acetic acid

Cat. No.: B1665332
CAS No.: 87-51-4
M. Wt: 175.18 g/mol
InChI Key: SEOVTRFCIGRIMH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Promotion
IAA is essential for various physiological processes in plants, including cell elongation, root initiation, and apical dominance. Studies have shown that exogenous application of IAA can enhance root growth and overall plant vigor under nutrient-deficient conditions. For instance, IAA has been demonstrated to improve nitrogen uptake efficiency in crops like barley and chickpea, thus promoting better growth in nitrogen-deficient soils .

1.2 Bacterial Interactions
Bacteria such as Azospirillum and Rhizobium synthesize IAA, which facilitates beneficial interactions with plants. These bacteria can enhance root architecture and nutrient uptake, thereby improving plant resilience against abiotic stresses like drought and salinity . The integration of IAA-producing bacteria into agricultural practices can revolutionize crop management strategies by reducing reliance on chemical fertilizers .

1.3 Bioremediation
IAA's role in promoting plant growth also extends to bioremediation efforts. Certain strains of cyanobacteria produce IAA, which can stimulate the growth of plants in contaminated soils, aiding in the detoxification process . This application is particularly relevant in restoring ecosystems affected by heavy metal pollution.

Microbial Applications

2.1 Microbial Metabolism
IAA is not only a plant hormone but also a signaling molecule in microbial communities. It influences microbial interactions and can modulate biofilm formation in pathogenic fungi like Candida tropicalis, promoting filamentation and biofilm robustness . Understanding these mechanisms opens pathways for controlling microbial populations in various environments.

2.2 Industrial Production
Recent advancements have focused on optimizing the industrial production of IAA using microbial fermentation processes. For example, Rhodopseudomonas palustris has been identified as an efficient producer of IAA when cultivated on low-cost substrates like crude glycerol from biodiesel production . This not only reduces production costs but also enhances sustainability.

Medical Applications

3.1 Anti-inflammatory Properties
Recent studies have highlighted the potential of IAA in medical applications, particularly its protective effects against inflammation-induced damage in endothelial cells. Research indicates that IAA can activate specific proteins that mitigate lung injury caused by lipopolysaccharide (LPS) exposure . This suggests a promising avenue for developing therapeutic strategies against inflammatory diseases.

Case Studies

StudyApplicationFindings
Duca et al., 2020Agricultural ImplicationsDemonstrated that bacterial IAA enhances nitrogen use efficiency in crops, improving growth under nutrient stress .
Glick et al., 2020Microbial InteractionsHighlighted the role of bacterial IAA in modulating plant-microbe interactions, enhancing stress resilience .
Liu et al., 2024Medical ResearchShowed that IAA protects against LPS-induced lung injury through activation of USP40 pathways .

Mechanism of Action

The mechanism of action of indoleacetic acid involves its role as a signaling molecule in plants. Indoleacetic acid binds to receptor proteins on the cell surface membrane, stimulating ATPase proton pumps to pump hydrogen ions from the cytoplasm into the cell wall. This acidifies the cell wall, leading to cell elongation and growth . Indoleacetic acid also enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme, a ubiquitin-conjugating enzyme, and a ubiquitin ligase, resulting in the ubiquitination of Aux/IAA proteins . This process regulates gene expression and coordinates plant growth and development .

Biological Activity

Indole-3-acetic acid (IAA) is a crucial plant hormone belonging to the auxin class, primarily involved in regulating plant growth and development. Its biological activities extend beyond plants, influencing various physiological processes in microorganisms and potentially in human health. This article explores the diverse biological activities of IAA, supported by research findings, case studies, and data tables.

Overview of this compound

IAA is synthesized from the amino acid tryptophan through various biosynthetic pathways. It plays a pivotal role in cell elongation, apical dominance, root formation, and responses to environmental stimuli. Recent studies have also highlighted its significance in microbial communication and biofilm formation.

Biological Functions of IAA

1. Plant Growth Regulation:

  • IAA stimulates cell elongation and division, particularly in the coleoptile sections of Avena sativa (oat) and soybean cotyledon tissues. Research indicates that IAA concentrations ranging from 10410^{-4} to 10710^{-7} M effectively promote these processes .
  • Table 1 summarizes the effects of various amino acid conjugates of IAA on cell elongation:
Amino AcidElongation Activity (Relative to IAA)
AlanineComparable
GlycineComparable
LysineModerate
SerineHigh
Aspartic AcidModerate
CystineLow
MethionineModerate
Glutamic AcidHigh

2. Microbial Interactions:

  • IAA has been shown to influence biofilm formation in pathogenic fungi such as Candida tropicalis, particularly when co-cultured with Escherichia coli and Serratia marcescens. The presence of IAA promotes filamentation and biofilm robustness in these organisms .
  • A metabolomic analysis revealed that IAA levels significantly increase in mixed-species cultures compared to single-species cultures, indicating its role as a signaling molecule during polymicrobial interactions .

3. Human Health Implications:

  • Emerging research suggests that IAA may play a role in gut health by modulating the microbiome. It is linked to immune function, inflammation, and metabolic homeostasis . For instance, lower urinary levels of 3-IAA have been associated with increased risk for cardiometabolic diseases .
  • Case studies indicate that supplementation with IAA can alleviate symptoms associated with inflammatory bowel disease (IBD) by restoring gut microbiota balance and reducing colonic inflammation .

IAA exerts its biological effects through several mechanisms:

  • Cellular Signaling: IAA activates various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which is implicated in cancer and autoimmune diseases .
  • Biosynthesis Pathways: Different microbial species synthesize IAA via distinct pathways such as the indole-3-pyruvate pathway or the indole-3-acetamide pathway. Studies on Streptomyces spp. have elucidated these biosynthetic routes and their regulatory mechanisms .

Case Studies

Case Study 1: Biofilm Formation in Candida tropicalis
In a study examining the interaction between C. tropicalis, E. coli, and S. marcescens, researchers found that IAA significantly enhanced biofilm mass and thickness when all three species were co-cultured compared to individual cultures. This suggests a synergistic effect mediated by IAA on microbial community structure .

Case Study 2: Effects on Inflammatory Bowel Disease
A clinical trial involving patients with IBD demonstrated that oral administration of indole derivatives, including IAA, led to reduced inflammatory markers and improved gut health metrics. This highlights the potential therapeutic applications of IAA in managing chronic gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What established methodologies are used to quantify IAA in plant tissues and microbial cultures?

  • Methodology : High-performance liquid chromatography (HPLC) and UV-Vis spectroscopy are standard techniques. For microbial cultures, tryptophan concentration-dependent assays (e.g., cyanobacterial IAA production) combined with UV-Vis spectral analysis at 530 nm are effective . In plant tissues, protocols often involve extraction with organic solvents (e.g., methanol), purification via solid-phase extraction, and quantification using HPLC coupled with fluorescence or mass spectrometry detectors .

Q. How do researchers design experiments to compare IAA’s role in plant root development with synthetic auxins like NAA or IBA?

  • Methodology : Controlled studies involve treating plant cuttings with IAA, NAA, or IBA at varying concentrations (e.g., 2000–6000 ppm) and assessing root initiation metrics (e.g., root number, length). For example, Hibiscus cuttings treated with IAA showed differential rooting efficiency compared to NAA or IBA, highlighting structure-activity relationships . Sterile in vitro systems using callus induction media (e.g., Murashige and Skoog medium) further allow direct comparisons of auxin efficacy .

Q. What micronutrients act as precursors for IAA biosynthesis, and how are they incorporated into experimental designs?

  • Methodology : Zinc and tryptophan are critical precursors. Zinc-deficient growth media can be supplemented to assess IAA production in bacteria or plants, while tryptophan-amended cultures (e.g., cyanobacteria) are used to quantify IAA yield via colorimetric assays . Researchers often correlate precursor concentration with IAA titers to optimize biosynthesis pathways .

Advanced Research Questions

Q. What strategies enhance the thermostability and yield of enzymes like tryptophan 2-monooxygenase (TMO) in IAA biosynthesis?

  • Methodology : Semi-rational enzyme engineering combines computational tools (e.g., FoldX for stability prediction) with site-saturation mutagenesis. For instance, TMO variants with improved thermostability (e.g., ΔTm > +5°C) were generated by targeting flexible loop regions, increasing soluble expression in E. coli by 2.5-fold . Directed evolution and fusion tags (e.g., SUMO) further enhance catalytic efficiency .

Q. How can contradictions in pharmacological data for IAA derivatives be resolved systematically?

  • Methodology : Conduct meta-analyses with strict inclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models) and exclusion of non-English or review articles. For example, a review of 25 studies identified IAA’s anti-cancer activity but noted variability in IC50 values due to cell-line-specific responses . Dose-response validation across multiple models (e.g., brine shrimp assays, mammalian cell lines) is critical .

Q. What advanced spectroscopic techniques characterize IAA-metal complexes, and what are their antimicrobial implications?

  • Methodology : IR spectroscopy identifies carboxylate bonding sites, while ¹H-NMR and X-ray diffraction confirm octahedral geometries in complexes like [Te(IAA)₂(NH₃)₂]·2Cl. These complexes exhibit biofilm inhibition (e.g., 40% reduction in Vibrio parahaemolyticus), validated via microtiter plate assays and SEM imaging .

Q. How do bacterial IAA biosynthesis pathways influence plant-microbe interactions, and how are they experimentally distinguished?

  • Methodology : Pathway-specific gene knockouts (e.g., ipdC in the indole-3-pyruvate pathway) and LC-MS profiling differentiate IAA sources. For example, Bacillus amyloliquefaciens SQR9 uses a dual pathway (indole-3-acetamide and tryptamine routes), with root colonization assays linking IAA production to enhanced plant growth .

Q. Methodological Notes

  • Data Analysis : Use tools like PRISM for dose-response curves and ANOVA for auxin treatment comparisons.
  • Contradictions : Address variability in IAA activity by standardizing assays (e.g., uniform solvent systems, controlled light conditions in plant experiments) .
  • Advanced Tools : CRISPR-Cas9 for pathway engineering in synthetic biology applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
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InChI Key

SEOVTRFCIGRIMH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
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Molecular Formula

C10H9NO2
Record name indole-3-acetic acid
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Related CAS

2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt)
Record name Indoleacetic acid
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DSSTOX Substance ID

DTXSID5020738
Record name Indole-3-acetic acid
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Molecular Weight

175.18 g/mol
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Physical Description

Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid
Record name Indoleacetic acid
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Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL
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Vapor Pressure

0.00000526 [mmHg]
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CAS No.

87-51-4
Record name Indole-3-acetic acid
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Melting Point

168.5 °C
Record name Indoleacetic acid
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Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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[Compound]
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2-acetic acid
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5,6-dimethylxanthone 4-acetic acid
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corticoid 21-carboxylic esters
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[Compound]
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(N-methyl)-2- or -3-indolylacetic acid
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3- or 2-indolylacrylic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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anhydride
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52.3 mg
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2 mL
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23 mL
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420 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Indole-3-acetic acid

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